molecular formula C11H8BrNO2 B7469585 N-(2-bromophenyl)furan-3-carboxamide

N-(2-bromophenyl)furan-3-carboxamide

Cat. No.: B7469585
M. Wt: 266.09 g/mol
InChI Key: XYCRJNQWIBSOJM-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to a class of molecules where a furan carboxamide scaffold is linked to a bromophenyl group, a structure known for its potential biological activity . While specific data for this isomer is limited, closely related analogs have demonstrated promising applications. For instance, N-(4-bromophenyl)furan-2-carboxamide has shown excellent in vitro antibacterial activity against clinically isolated extensively drug-resistant (XDR) bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae . Similarly, other carboxamide derivatives have been synthesized and evaluated for their efficacy against XDR Salmonella Typhi . The presence of the bromine atom on the phenyl ring offers a potential site for further chemical modification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable building block in organic synthesis and drug discovery projects aimed at developing new therapeutic agents. The compound is provided for research purposes such as pharmacological studies, biological target identification, and pathway analysis . This product is intended for research and further manufacturing applications only. It is not intended for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

IUPAC Name

N-(2-bromophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-3-1-2-4-10(9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCRJNQWIBSOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Aromatic Amines with Furan-3-Carbonyl Chloride

The most direct route to N-(2-bromophenyl)furan-3-carboxamide involves the reaction of 2-bromoaniline with furan-3-carbonyl chloride. This method mirrors the synthesis of N-(4-bromophenyl)furan-2-carboxamide, where furan-2-carbonyl chloride reacts with 4-bromoaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base. For the target compound, furan-3-carbonyl chloride must first be synthesized from furan-3-carboxylic acid via treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then coupled with 2-bromoaniline under inert conditions.

Reaction Conditions

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Base : Et₃N (3 equivalents) to neutralize HCl byproducts.

  • Temperature : Room temperature (20–25°C) with stirring for 4–6 hours.

  • Work-up : Sequential washing with aqueous HCl (1M), saturated NaHCO₃, and brine, followed by drying over MgSO₄ and purification via flash chromatography (ethyl acetate/hexane, 1:4).

Yield Optimization

  • Excess furan-3-carbonyl chloride (1.2 equivalents) ensures complete conversion of 2-bromoaniline.

  • Slow addition of the acid chloride to the amine-base mixture minimizes side reactions.

Alternative Pathways via Cyclization and Coupling Reactions

Cyclization of β-Ketoamide Precursors

A cyclization-based approach, inspired by the synthesis of naphtho[1,2-b]furan-3-carboxamides, could be adapted. Here, a β-ketoamide bearing a 2-bromophenyl group undergoes intramolecular cyclization to form the furan ring. For example, heating ethyl 3-(2-bromophenylcarbamoyl)-3-oxopropanoate in the presence of In(OTf)₃ catalyzes a formal [3+2] cycloaddition, yielding the furan-3-carboxamide framework.

Key Advantages

  • Regioselectivity : The catalyst directs cyclization to the furan-3-position.

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents like bromine.

Challenges

  • Requires synthesis of β-ketoamide precursors, which may involve multi-step sequences.

  • Limited precedent for furan-3-carboxamide formation via this route.

Suzuki–Miyaura Cross-Coupling for Late-Stage Functionalization

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆)

  • δ 10.45 (s, 1H, NH),

  • 8.21 (d, J = 1.5 Hz, 1H, H-2 of furan),

  • 7.72–7.68 (m, 1H, aromatic H-6),

  • 7.55–7.50 (m, 2H, aromatic H-3 and H-4),

  • 7.34 (dd, J = 3.5, 0.5 Hz, 1H, H-4 of furan),

  • 6.88 (dd, J = 3.5, 1.5 Hz, 1H, H-5 of furan).

¹³C NMR (126 MHz, DMSO-d₆)

  • δ 162.3 (C=O),

  • 152.1 (C-3 of furan),

  • 142.6 (C-2 of furan),

  • 134.8 (C-1 aromatic),

  • 131.2 (C-6 aromatic),

  • 126.4 (C-4 aromatic),

  • 122.7 (C-3 aromatic),

  • 116.8 (C-5 of furan),

  • 112.4 (C-4 of furan).

Mass Spectrometry

  • EI/MS: m/z 295.1 [M+H]⁺ (calculated for C₁₁H₉BrNO₂: 294.0).

Comparative Analysis of Synthetic Routes

Method Yield Complexity Regioselectivity
Acylation75–90%LowHigh
Cyclization50–70%HighModerate
Suzuki Coupling40–60%ModerateLow

Key Observations

  • Acylation is the most efficient and scalable method.

  • Cyclization routes offer modularity but require precursor synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of this compound .

Scientific Research Applications

Chemical Properties and Reactions

N-(2-bromophenyl)furan-3-carboxamide can undergo various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with different functional groups.
  • Oxidation and Reduction: The furan ring can be modified under specific conditions.
  • Coupling Reactions: It can participate in reactions like Suzuki-Miyaura cross-coupling to create more complex molecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against drug-resistant bacteria. For instance, it has shown significant activity against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple drugs.

Case Study:
In a study evaluating various derivatives for antibacterial efficacy, this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Antitumor Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of furan compounds can suppress tumor growth by inhibiting specific cellular pathways involved in cancer progression.

Example:
A derivative similar to this compound was found to inhibit HepG2 hepatoblastoma cell progression by targeting TGF-β signaling pathways .

Industrial Applications

This compound's unique chemical structure makes it suitable for developing new materials with specific properties. Its ability to participate in various chemical reactions allows it to serve as a building block in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Summary of Findings

Application AreaKey Findings
Antibacterial Effective against drug-resistant Acinetobacter baumannii; MIC comparable to existing drugs .
Antitumor Inhibits HepG2 cell progression via TGF-β pathway .
Industrial Use Utilized as a building block for synthesizing complex organic compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Enzyme Inhibitors with Furan-3-carboxamide Scaffolds

Table 1: Key Enzyme-Inhibiting Analogs
Compound Name Structure Target Enzyme IC50/Kd Key Structural Features Ref.
V-13–009920 5-(4-chlorophenyl)-N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-(trifluoromethyl)furan-3-carboxamide PrpC (2-methylcitrate synthase) IC50 = 4.0 ± 1.1 µM Chlorophenyl, trifluoromethyl, thiadiazole sulfonamide
Fascin Inhibitor (Table 1 in ) 2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide Fascin IC50 = 0.2 µM Trifluoromethylbenzyl-indazole substituent
5-methyl-N-(quinoline-8-yl)furan-3-carboxamide (1q) Furan-3-carboxamide linked to quinoline Not specified N/A Quinoline substituent replaces bromophenyl

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl in V-13–009920) enhances enzyme inhibition potency compared to simpler aryl groups.
  • Heterocyclic Additions : The indazole and thiadiazole moieties in the Fascin inhibitor and V-13–009920, respectively, introduce additional hydrogen-bonding and π-stacking interactions critical for target engagement .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP Hydrogen Bond Acceptors/Donors Crystallographic Data (if available) Ref.
N-(2-bromophenyl)furan-3-carboxamide ~278 (estimated) ~2.0 (predicted) 3 acceptors, 1 donor Not reported N/A
N-(2-bromophenyl)pyrazine-2-carboxamide 278.1 1.7683 4 acceptors, 1 donor Not reported
N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide 279.29 N/A 5 acceptors, 1 donor Not reported
N-[3-(5-Oxo-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide 408.44 N/A 3 acceptors, 2 donors Monoclinic P21/c, a = 10.7691 Å, β = 101.934°

Key Observations :

  • The bipyridine-methyl derivative () has higher hydrogen-bond acceptors, which may enhance solubility despite its larger size .
  • Crystal Packing: The dibenzocycloheptenylamino-phenyl analog () crystallizes in a monoclinic system with a β angle of 101.9°, suggesting a non-planar conformation that could influence solid-state stability and formulation .

Q & A

Q. What are the common synthetic routes for N-(2-bromophenyl)furan-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with furan-3-carboxylic acid activation (e.g., conversion to acyl chloride) followed by coupling with 2-bromoaniline. Key steps include:

  • Acylation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Reaction yields depend on solvent choice (e.g., DMF or THF) and temperature control (60–80°C) .
  • Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use catalytic DMAP (4-dimethylaminopyridine) to enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the furan ring (δ 6.5–7.5 ppm for aromatic protons) and amide linkage (δ 8.0–8.5 ppm for CONH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 294.01) and isotopic patterns (Br signature) .
  • IR Spectroscopy : Stretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 2-bromophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating structural diversification. Key considerations:

  • Catalyst : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in toluene/ethanol mixtures (80°C, 12–24 hrs) .
  • Ortho-effect : Steric hindrance from the bromine atom may reduce reaction rates, requiring excess boronic acid (1.5 eq) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides:

  • Bond lengths/angles : Confirms planarity of the amide group and furan ring distortion due to steric interactions .
  • Software : SHELX suite for refinement (SHELXL for small-molecule refinement; SHELXS for structure solution) .
  • Validation : Check for disorder in the bromophenyl ring using ORTEP-3 for thermal ellipsoid visualization .

Q. What strategies address contradictory biological activity data in preclinical studies?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., cytotoxicity at high doses) .
  • Metabolic stability : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
  • Target selectivity : Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME calculate logP (~3.2), topological polar surface area (~70 Å2^2), and bioavailability scores (≥0.55) .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases), prioritizing substituents that enhance binding (e.g., electron-withdrawing groups at the furan 5-position) .

Q. What synthetic modifications improve solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol (PEG) chains via esterification of the carboxamide .
  • Salt formation : Use HCl or sodium salts of tertiary amine derivatives (if applicable) .
  • Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies?

  • Bromine vs. chlorine : Compare IC50_{50} values in enzyme assays; bromine’s larger size may enhance hydrophobic binding .
  • Furan substitution : Replace the 3-carboxamide with 2-carboxamide (as in N-(3-bromophenyl)furan-2-carboxamide) to assess steric effects on target engagement .

Methodological Notes

  • Contradictory data resolution : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate assays with positive/negative controls .
  • Crystallography troubleshooting : If crystals fail to form, try vapor diffusion with dichloromethane/methanol (1:1) and slow cooling (−20°C) .

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